
(R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Description
Historical Context and Discovery
(R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, a chiral dihydrobenzofuran derivative, emerged as a significant synthetic intermediate in organic chemistry. Its discovery is closely tied to advancements in benzofuran chemistry, particularly in the synthesis of polysubstituted dihydrobenzofurans. The compound’s development aligns with historical efforts to access benzofuran scaffolds through alkali-mediated rearrangements of halomethylcoumarins, a method documented in early studies. Key milestones include the optimization of transition metal-catalyzed reactions (e.g., Ru, Rh, Pd) for constructing dihydrobenzofuran cores, as highlighted in recent reviews. The compound’s CAS registry number (1234474-58-8) and PubChem CID (67812739) reflect its systematic characterization in modern databases.
Propriétés
IUPAC Name |
methyl 2-[(3R)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMDISFJOKCCAQ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1COC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216103 | |
Record name | Methyl (3R)-2,3-dihydro-6-hydroxy-3-benzofuranacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801216103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234474-58-8 | |
Record name | Methyl (3R)-2,3-dihydro-6-hydroxy-3-benzofuranacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234474-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (3R)-2,3-dihydro-6-hydroxy-3-benzofuranacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801216103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Rhodium-Catalyzed C–H Activation and Cyclization
Rhodium-based catalysts enable efficient benzofuran core construction through C–H activation. A prominent method involves treating substituted benzamides with vinylene carbonate in the presence of a cyclopentadienyl rhodium complex (CpRh). For instance, meta -substituted benzamides undergo migratory insertion and β-oxygen elimination to yield dihydrobenzofuran intermediates. Subsequent esterification with methyl acetate introduces the target compound’s acetyl group. This method achieves moderate yields (30–80%) and excellent enantiomeric excess (≥99% ee) when chiral ligands are employed.
Ruthenium-Mediated Aerobic Oxidation
Ruthenium catalysts offer a robust pathway for synthesizing dihydrobenzofurans from alkynes and m -hydroxybenzoic acids. In one approach, magnesium acetate and γ-valerolactone (GVL) facilitate aerobic oxidation, promoting cyclization via C–H alkenylation. Electron-donating groups (e.g., –OCH₃) enhance yields compared to electron-withdrawing substituents. Post-cyclization, demethylation using BBr₃ selectively reveals the 6-hydroxy group, critical for the target molecule.
Lewis Acid-Catalyzed Propargylation and Cyclization
Lewis acids like Sc(OTf)₃ enable propargylation of o -hydroxyaryl compounds, followed by intramolecular cyclization. For example, treating o -hydroxybenzaldehyde derivatives with propargyl alcohols in toluene yields dihydrobenzofuran precursors. Subsequent esterification with methyl chloroacetate under basic conditions installs the acetate moiety. This method achieves high yields (75–91%) and is scalable for producing analogues like eustifoline D.
Catalyst-Free Synthesis via Nucleophilic Addition
A solvent-driven, catalyst-free approach involves reacting hydroxyl-substituted aryl alkynes with sulfur ylides in acetonitrile. The reaction proceeds through nucleophilic addition and spontaneous cyclization, forming the benzofuran core. While yields are modest (33–84%), this method avoids costly catalysts and simplifies purification.
Patent-Based Industrial Synthesis
A Chinese patent (CN102942542A) outlines a scalable route to dihydrobenzofuran derivatives. Key steps include:
-
Oxidation : Sodium periodate and ruthenium trichloride oxidize allyl-protected intermediates to aldehydes.
-
Reduction : Sodium borohydride reduces aldehydes to alcohols, which undergo acid-catalyzed cyclization.
-
Esterification : Methylation with methanol and HCl yields the methyl ester.
This protocol achieves an 85% yield after crystallization and is adaptable to the target compound by modifying starting materials.
Comparative Analysis of Synthetic Methods
Method | Catalyst/Reagents | Yield (%) | Enantiomeric Excess (ee) | Scalability |
---|---|---|---|---|
Rhodium-Catalyzed | CpRh, Vinylene Carbonate | 30–80 | ≥99% | Moderate |
Ruthenium-Mediated | RuCl₃, Mg(OAc)₂ | 60–75 | N/A | High |
Lewis Acid-Catalyzed | Sc(OTf)₃ | 75–91 | 85–90% | High |
Catalyst-Free | K₂CO₃, DMF | 33–84 | N/A | Low |
Patent-Based Industrial | NaIO₄, RuCl₃ | 85 | N/A | High |
Stereochemical Control and Functionalization
The (R)-configuration is achieved via asymmetric catalysis or chiral resolution. In rhodium-catalyzed methods, chiral ligands like (R)-BINAP induce the desired stereochemistry. Alternatively, enzymatic resolution of racemic mixtures using lipases (e.g., Candida antarctica) selectively hydrolyzes the (S)-enantiomer, enriching the (R)-form .
Analyse Des Réactions Chimiques
Types of Reactions
®-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH
Activité Biologique
(R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological properties, including anti-inflammatory and anticancer effects, as well as its pharmacological implications.
- Molecular Formula : C11H12O4
- Molecular Weight : 208.21 g/mol
- CAS Number : 1234474-58-8
1. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of benzofuran derivatives, including this compound. These compounds have been shown to inhibit the production of inflammatory mediators in macrophages.
- Mechanism of Action : The compound inhibits the expression of cyclooxygenase (COX) enzymes and nitric oxide synthase (NOS), which are critical in the inflammatory response. For instance, in a study involving lipopolysaccharide (LPS)-stimulated macrophages, compounds similar to this compound demonstrated significant inhibition of prostaglandin E2 (PGE2) production with IC50 values ranging from 1.48 to 28.1 µM depending on the specific structure of the derivatives tested .
2. Anticancer Properties
The anticancer potential of this compound has also been explored:
- Cell Proliferation Inhibition : In vitro studies indicated that certain benzofuran derivatives can inhibit the proliferation of cancer cells such as HCT116 colorectal adenocarcinoma cells. The compounds were tested at concentrations ranging from 10 to 100 µM, with significant reductions in cell viability observed at higher concentrations .
- Induction of Apoptosis : The same studies reported that treatment with these compounds led to an increase in apoptotic cells, as evidenced by TUNEL assays. The results indicated a dose-dependent increase in apoptosis markers, including cleaved PARP-1 levels and a decrease in the anti-apoptotic protein Bcl-2 .
Data Table: Biological Activity Summary
Case Study 1: Anti-inflammatory Mechanism
In a study examining various benzofuran derivatives, it was found that compounds similar to this compound significantly reduced LPS-induced IL-6 and CCL2 production in macrophages. This suggests a potential therapeutic application for inflammatory diseases where cytokine levels are elevated .
Case Study 2: Anticancer Activity
A separate investigation assessed the effects of several benzofuran derivatives on HCT116 cells. Compounds were administered at varying concentrations, revealing that those with structural similarities to this compound exhibited notable antiproliferative effects and induced apoptosis through modulation of key cellular pathways .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Enantiomeric Comparison: (R)- vs. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
The S-enantiomer (CAS: 1000414-38-9) is extensively studied due to its role in synthesizing fasiglifam (TAK-875) , a GPR40/FFAR1 agonist developed for type 2 diabetes. Key differences include:
The S-enantiomer dominates industrial applications due to its efficacy in drug synthesis, while the R-form remains a niche compound, primarily used in academic or exploratory research .
Structural and Functional Analogues
Several structurally related compounds share the dihydrobenzofuran core or ester functionality but differ in substituents and applications:
*Similarity scores based on Tanimoto coefficient (0.90–0.94) for structural overlap .
Key Research Findings
Synthetic Efficiency : The S-enantiomer benefits from optimized ruthenium-catalyzed hydrogenation, achieving >99% enantiomeric excess (ee) and scalability for industrial use . In contrast, the R-enantiomer lacks comparable process optimization, contributing to its higher cost .
Biological Relevance : The 6-hydroxy group on the benzofuran ring is critical for hydrogen bonding in drug-receptor interactions, as seen in fasiglifam. Modifications (e.g., benzyloxy or methoxy groups) reduce binding affinity .
Thermal Stability: Unlike methyl 22-hydroxydocosanoate (melting point: 73–75°C), the dihydrobenzofuran esters exhibit lower melting points, likely due to reduced aliphatic chain length .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, and how are reaction conditions optimized?
- The synthesis typically involves multi-step reactions starting with functionalized phenol or benzofuran precursors. Key steps include cyclization to form the dihydrobenzofuran core, followed by esterification or acetylation. Temperature control (e.g., mild heating at 50–80°C), solvent selection (e.g., THF or dichloromethane), and catalysts (e.g., NaH or acid/base systems) are critical for regioselectivity and yield optimization. Thin-layer chromatography (TLC) is often used to monitor reaction progress .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and functional groups, while Infrared (IR) spectroscopy identifies key bonds like hydroxyl and ester carbonyls. Mass spectrometry (MS) verifies molecular weight, and High-Performance Liquid Chromatography (HPLC) assesses purity, particularly for enantiomeric separation. X-ray crystallography may resolve absolute configuration in crystalline forms .
Q. How can researchers evaluate the preliminary biological activity of this compound?
- Initial screening involves in vitro assays such as enzyme inhibition (e.g., cyclooxygenase or microbial enzymes) using spectrophotometric methods. Cytotoxicity can be assessed via cell viability assays (e.g., MTT). Dose-response curves and IC₅₀ values are calculated to quantify potency. Parallel studies on structurally similar benzofuran derivatives (e.g., fluorinated or methoxy-substituted analogs) provide comparative insights .
Advanced Research Questions
Q. What mechanistic strategies resolve contradictions in reported biological activities of benzofuran derivatives like this compound?
- Discrepancies often arise from stereochemical variations, solvent-dependent conformational changes, or off-target interactions. Computational modeling (e.g., molecular docking) can predict binding affinities to specific enzymes or receptors. Comparative studies using enantiomerically pure samples (e.g., (R)- vs. (S)-isomers) and isotopic labeling (e.g., ¹⁴C or ³H) clarify metabolic pathways and active sites .
Q. How does the stereochemistry at the 3-position of the dihydrobenzofuran moiety influence biological activity and metabolic stability?
- The (R)-configuration enhances interactions with chiral biological targets (e.g., G-protein-coupled receptors) due to spatial complementarity. Stability studies in simulated physiological conditions (pH 7.4 buffer, 37°C) combined with chiral HPLC analysis reveal enantiomer-specific degradation rates. Pharmacokinetic profiling (e.g., plasma half-life, bioavailability) further distinguishes enantiomeric effects .
Q. What catalytic systems enable enantioselective synthesis of this compound?
- Asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphoric acids) or enzymes (e.g., lipases) achieves high enantiomeric excess (ee). Solvent polarity and temperature modulate reaction kinetics. For example, lipase-catalyzed esterification in non-polar solvents (e.g., hexane) at 25°C can yield >90% ee. Continuous-flow systems improve scalability and reproducibility .
Q. How can researchers assess the environmental fate of this compound in ecological risk studies?
- Long-term environmental impact studies evaluate biodegradation (via microbial assays), photolysis rates (under UV light), and adsorption in soil/water systems using LC-MS/MS. The compound’s octanol-water partition coefficient (log P) predicts bioaccumulation potential. Toxicity assays on model organisms (e.g., Daphnia magna) quantify ecological risks .
Methodological Tables
Table 1: Key Analytical Parameters for Structural Confirmation
Table 2: Comparative Biological Activities of Benzofuran Derivatives
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.